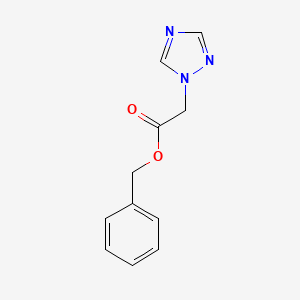

Benzyl 1H-1,2,4-triazol-1-ylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2-(1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-11(6-14-9-12-8-13-14)16-7-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDXQSVWSKBZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694864 | |

| Record name | Benzyl (1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883106-35-2 | |

| Record name | Phenylmethyl 1H-1,2,4-triazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883106-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Regioselective Synthesis and Characterization of Benzyl 1H-1,2,4-triazol-1-ylacetate

Executive Summary

Benzyl 1H-1,2,4-triazol-1-ylacetate is a critical intermediate in the synthesis of triazole-based pharmacophores, particularly for antifungal and antiviral drug development. Its structural core—the 1,2,4-triazole ring—serves as a bioisostere for amides and esters, while the benzyl ester moiety functions as a robust protecting group that can be selectively cleaved via hydrogenolysis.

This guide details the regioselective synthesis of the N1-isomer, addressing the primary challenge in triazole chemistry: controlling N1 vs. N4 vs. N2 alkylation. We provide a self-validating protocol using benzyl chloroacetate under basic conditions, optimized to favor the thermodynamically stable N1-isomer, along with a definitive characterization strategy to ensure isomeric purity.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a direct nucleophilic substitution (

Strategic Disconnection

-

Bond Formed: N1–C(alpha) bond.

-

Reagents: 1H-1,2,4-triazole (Nucleophile) + Benzyl chloroacetate (Electrophile).

-

Key Challenge: Regioselectivity (N1 vs. N4).

Reaction Scheme Visualization

Caption: Pathway for the alkylation of 1,2,4-triazole showing the divergence between the desired N1 product and the N4 impurity.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable. It utilizes potassium carbonate (

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |

| 1H-1,2,4-Triazole | 69.07 | 1.0 | 0.69 g | Core Scaffold |

| Benzyl Chloroacetate | 184.62 | 1.1 | 2.03 g (~1.7 mL) | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g | Base (Anhydrous) |

| Potassium Iodide (KI) | 166.00 | 0.1 | 0.17 g | Catalyst (Finkelstein) |

| Acetone | - | - | 20 mL | Solvent (Dry) |

Step-by-Step Procedure

-

Activation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1H-1,2,4-triazole (0.69 g, 10 mmol) and anhydrous

(2.76 g, 20 mmol) in dry acetone (20 mL).-

Why: Pre-stirring for 15 minutes allows partial deprotonation and formation of the triazolide surface species.

-

-

Catalyst Addition: Add KI (0.17 g, 1 mmol).

-

Mechanistic Insight: KI facilitates the in situ conversion of the chloroacetate to the more reactive iodoacetate via the Finkelstein reaction, accelerating the rate and often improving the N1:N4 ratio by lowering the reaction temperature requirement.

-

-

Alkylation: Add Benzyl chloroacetate (2.03 g, 11 mmol) dropwise over 10 minutes at room temperature.

-

Reaction: Reflux the mixture at 60°C for 6–8 hours.

-

IPC (In-Process Control): Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The triazole starting material (

) should disappear; the product (

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic solids (

) and wash the pad with acetone. -

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

-

Purification (Crucial):

-

Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) to remove unreacted triazole.

-

Isomer Separation: If the N4 isomer is present (>5% by crude NMR), purify via silica gel column chromatography.

-

Gradient: Start with 100% DCM, increasing to 2% MeOH/DCM. The N1 isomer typically elutes before the N4 isomer in this system due to lower polarity.

-

Mechanistic Insight: Regioselectivity

Understanding the "Why" behind the N1 selectivity is essential for troubleshooting.

-

Tautomerism: 1,2,4-triazole exists in equilibrium between the 1H and 4H tautomers. The 1H form is more stable.

-

Anion Ambidence: Upon deprotonation, the negative charge is delocalized. However, the N1 nitrogen is less sterically hindered and more nucleophilic in the presence of "hard" bases like carbonates.

-

Solvent Effect: Acetone (aprotic polar) supports the

mechanism. -

Isomer Stability: The N1-alkylated product is chemically more stable. The N4-alkylated product is often formed under kinetic control or with specific counter-ions but is generally the minor product in this protocol.

Caption: Mechanistic bifurcation of the triazolide anion alkylation.

Characterization & Validation

To validate the synthesis, you must confirm the structure and distinguish it from the N4 isomer.

1H NMR Interpretation (400 MHz, )

The most distinct feature distinguishing N1 from N4 isomers is the symmetry of the triazole ring protons.

| Position | Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |

| Triazole H-3 | 7.95 - 8.00 | Singlet (s) | 1H | CH=N | N1 Isomer: Two distinct singlets. |

| Triazole H-5 | 8.20 - 8.25 | Singlet (s) | 1H | N=CH | N4 Isomer: Often one singlet (2H) due to symmetry. |

| Benzyl Ar-H | 7.30 - 7.40 | Multiplet (m) | 5H | Ar-H | Phenyl group signals. |

| Benzyl | 5.20 | Singlet (s) | 2H | Benzylic protons. | |

| Linker | 5.05 | Singlet (s) | 2H | Alpha-methylene protons. |

13C NMR (100 MHz, )

-

Carbonyl (C=O): ~166.5 ppm.

-

Triazole C-3/C-5: Two distinct peaks at ~152.0 ppm and ~144.0 ppm (N1 isomer). (N4 isomer would show one signal or very close signals).

-

Benzyl Carbons: ~135.0 (ipso), 128.6, 128.4, 128.2 ppm.

-

Aliphatic

: ~67.8 (Benzyl), ~50.5 (Linker).

Mass Spectrometry (ESI-MS)

-

Expected [M+H]+: 218.09 m/z.

-

Fragment: Loss of benzyl group (91 m/z) is common.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or wet solvent. | Ensure acetone is dry; increase reflux time; grind |

| High N4 Isomer | Reaction temperature too high or wrong solvent. | Lower temperature to RT (longer time); switch solvent to DMF (though workup is harder). |

| Product is an Oil | Residual solvent or impurities. | Triturate with diethyl ether/hexane to induce crystallization; dry under high vacuum. |

References

-

Regioselectivity of 1,2,4-Triazole Alkylation

-

Source:

- Relevance: Establishes the N1 vs N4 selectivity p

-

-

General Synthesis of Triazolyl Acetates

-

Source:

- Relevance: Provides background on the stability and handling of triazolyl acet

-

-

Alkylation Methodology (Base/Solvent Effects)

-

Source:

- Relevance: Confirms DBU and Carbonate bases favor N1 alkyl

-

-

Characterization of Benzyl Esters

-

Source:

- Relevance: Standard reference for IR and MS fragmentation p

-

Sources

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 1H-1,2,4-triazol-1-ylacetate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of the 1,2,4-Triazole Moiety in Modern Chemistry

The 1,2,4-triazole ring is a cornerstone pharmacophore in medicinal chemistry. Its unique combination of features—hydrogen bonding capability, dipole character, metabolic stability, and rigid planar structure—allows it to serve as a versatile scaffold in drug design. Molecules incorporating this heterocycle exhibit a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[1] Several blockbuster drugs, such as the antifungal agent Fluconazole and the anti-HIV drug Doravirine, feature the 1,2,4-triazole core, underscoring its clinical and commercial significance.[2]

Benzyl 1H-1,2,4-triazol-1-ylacetate is an ester derivative of 1H-1,2,4-triazol-1-ylacetic acid. The introduction of a benzyl group can significantly modulate the parent molecule's lipophilicity, membrane permeability, and pharmacokinetic profile. Understanding the fundamental physicochemical properties of this specific ester is therefore critical for any research involving its synthesis, formulation, or biological evaluation.

While specific experimental data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its characterization. We will present the known properties of its parent acid, predict the properties of the benzyl ester based on established chemical principles, and detail the authoritative experimental protocols required for their empirical determination.

Molecular Structure and Core Chemical Identifiers

A precise understanding of the molecule's structure is the foundation for interpreting its chemical behavior.

Structure:

Caption: Chemical Structure of this compound.

Predicted and Known Properties Summary:

The following table summarizes key physicochemical data. Values for the target compound are predicted based on its structure and data from its parent acid, 1H-1,2,4-triazol-1-ylacetic acid.

| Property | 1H-1,2,4-triazol-1-ylacetic acid (Parent Acid) | This compound (Target Ester) - Predicted |

| Molecular Formula | C₄H₅N₃O₂[3][4] | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 127.10 g/mol [3][5] | 217.22 g/mol |

| Physical State | Solid | Likely a solid or viscous oil at room temperature |

| Melting Point | Data not available | Expected to be a crystalline solid with a distinct melting point |

| Boiling Point | Decomposes | High boiling point, likely requires vacuum distillation |

| Aqueous Solubility | Soluble[6] | Low to sparingly soluble |

| logP (Octanol/Water) | -0.3 (Computed)[3] | Predicted to be significantly higher (more lipophilic) |

| pKa | Acidic (carboxylic acid) | Neutral (ester) |

Synthesis Pathway Overview

The most direct synthesis of this compound involves the esterification of its parent acid, 1H-1,2,4-triazol-1-ylacetic acid, with benzyl alcohol. This is typically achieved through a Fischer esterification or by converting the acid to a more reactive species like an acid chloride.

Caption: A plausible synthetic route to the target compound.

Core Physicochemical Properties and Their Determination

Melting Point: A Criterion for Purity

Scientific Rationale: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a narrow range (typically 0.5-1.0°C). A broad melting range is a strong indicator of impurities, which disrupt the crystal lattice and lower the energy required to break it apart.[7] Therefore, an accurate melting point determination is a fundamental assessment of sample purity and identity.

Experimental Protocol: Capillary Method

This is the most common and reliable method for determining the melting point of a powdered organic solid.[1][7]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated Mel-Temp block.[7]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[7][9]

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely liquefied.

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For a pure sample, this range should be narrow. It is standard practice to perform a preliminary rapid determination to find the approximate melting point, followed by at least two careful measurements.

Caption: Workflow for Melting Point Determination.

Solubility: Guiding Formulation and Biological Assays

Scientific Rationale: Solubility, particularly aqueous solubility, is a critical determinant of a drug candidate's bioavailability and formulation feasibility.[10][11] Poorly soluble compounds often exhibit low absorption and require complex formulation strategies. Kinetic solubility assays are widely used in early drug discovery for rapid assessment.[12]

Predicted Solubility Profile:

-

Aqueous Buffers (e.g., PBS): Low. The parent acid is water-soluble, but the addition of the lipophilic benzyl group via an ester linkage will drastically reduce aqueous solubility.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High. These solvents are excellent for dissolving a wide range of organic molecules and are commonly used for preparing stock solutions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to High.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low. The polar triazole ring and ester group will limit solubility in nonpolar media.

Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method measures the light scattered by undissolved particles to determine the point at which a compound precipitates from solution.[13][14]

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a range of concentrations.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) to allow for precipitation to reach a steady state.[12]

-

Measurement: The turbidity of each well is measured using a nephelometer, which detects scattered light.

-

Data Analysis: The solubility limit is identified as the highest concentration that does not produce a significant scattering signal above the background, indicating the compound is fully dissolved.[14]

Spectroscopic Characterization

Spectroscopy provides an unambiguous confirmation of the molecular structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the successful formation of the ester and the integrity of the triazole and benzyl rings.[2]

-

Predicted ¹H NMR Signals (in CDCl₃):

-

~8.0-8.5 ppm: Two singlets, corresponding to the two protons on the 1,2,4-triazole ring.

-

~7.3-7.5 ppm: A multiplet, corresponding to the five protons of the benzyl aromatic ring.

-

~5.4 ppm: A singlet, corresponding to the two benzylic protons (-O-CH₂ -Ph).

-

~5.2 ppm: A singlet, corresponding to the two methylene protons adjacent to the triazole ring (-N-CH₂ -COO-).

-

-

Predicted ¹³C NMR Signals (in CDCl₃):

-

~168 ppm: Carbonyl carbon of the ester.

-

~140-150 ppm: Carbons of the triazole ring.

-

~128-135 ppm: Carbons of the benzyl aromatic ring.

-

~68 ppm: Benzylic carbon (-O-C H₂-Ph).

-

~50 ppm: Methylene carbon adjacent to the triazole ring (-N-C H₂-COO-).

-

B. Mass Spectrometry (MS)

Scientific Rationale: Mass spectrometry determines the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

-

Expected Molecular Ion Peak: In positive-ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 218.23. The sodium adduct [M+Na]⁺ at m/z ~240.21 may also be observed.

-

Key Fragmentation Patterns: A characteristic fragmentation pathway for benzyl esters is the loss of the benzyl group and rearrangement to form the stable tropylium ion (C₇H₇⁺) at m/z 91.[15][16] Another likely fragmentation would be the cleavage of the ester bond.

C. Infrared (IR) Spectroscopy

Scientific Rationale: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

-

Expected Key Absorptions:

-

~1750 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the ester. This is a critical signal confirming the presence of the ester functionality.

-

~3100 cm⁻¹: Weak to medium C-H stretching from the aromatic and triazole rings.

-

~1600, 1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1200-1100 cm⁻¹: C-O stretching of the ester group.

-

Conclusion

This guide outlines the essential physicochemical properties of this compound and provides the authoritative experimental frameworks necessary for their determination. While empirical data for this specific molecule is sparse, its properties can be reliably predicted from its parent acid and established chemical principles. The protocols detailed herein represent the gold standard for characterizing novel compounds, providing the robust data required by researchers in drug discovery and chemical development to advance their scientific objectives with confidence and integrity.

References

-

University of Calgary. Melting point determination. Available from: [Link]

-

Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. Available from: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Scribd. Determination of Melting Point of An Organic Compound. Available from: [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]

-

StuDocu. experiment (1) determination of melting points. (2021-09-19). Available from: [Link]

-

American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available from: [Link]

-

ResearchGate. The 1 HNMR spectral data of 1,2,4-Triazole derivatives (7-10). Available from: [Link]

-

National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]

-

Taylor & Francis Online. NMR spectral, DFT and antibacterial studies of triazole derivatives. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

-

American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). Available from: [Link]

-

AERU. 1H-1,2,4-triazol-1-ylacetic acid (Ref: CGA 142856). Available from: [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

-

PubChem. 1,2,4-Triazole-1-acetic acid. Available from: [Link]

-

PubChem. 1-Benzyl-1,2,3-triazole. Available from: [Link]

-

GSRS. 1,2,4-TRIAZOLE-1-ACETIC ACID. Available from: [Link]

-

PubChem. 1-benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole. Available from: [Link]

-

Cheméo. Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Available from: [Link]

-

Reddit. Fragmentation of benzyl acetate. (2025-11-21). Available from: [Link]

-

IISTE. The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Available from: [Link]

-

PMC. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. (2020-09-08). Available from: [Link]

-

PMC. 1-{4-[(1H-1,2,4-Triazol-1-yl)methyl]benzyl}. Available from: [Link]

-

PrepChem.com. Synthesis of 1(2 or 3)-Benzyl-1H-1,2,3-triazole-4-carboxylic acid. Available from: [Link]

-

ACS Publications. Mass Spectra of Aromatic Esters. Available from: [Link]

-

Journal of Chemistry and Technologies. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2025-12-25). Available from: [Link]

-

FooDB. Showing Compound Benzyl acetate (FDB003367). (2010-04-08). Available from: [Link]

-

JoVE. Video: Mass Spectrometry: Aromatic Compound Fragmentation. (2024-12-05). Available from: [Link]

-

baseclick. TBTA | Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine. Available from: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 3. 1,2,4-Triazole-1-acetic acid | C4H5N3O2 | CID 1810180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 1,2,4-TRIAZOLE-1-ACETIC ACID | 28711-29-7 [chemicalbook.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. rheolution.com [rheolution.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. reddit.com [reddit.com]

Technical Monograph: Benzyl 1H-1,2,4-triazol-1-ylacetate (BTA)

Executive Summary

Benzyl 1H-1,2,4-triazol-1-ylacetate (BTA) represents a critical pharmacophore scaffold in medicinal chemistry and agrochemical development.[1] While often utilized as a high-value intermediate in the synthesis of triptan-class antimigraine agents (e.g., Rizatriptan) and next-generation azole antifungals, the molecule itself possesses intrinsic biological activity.[1]

This guide analyzes BTA as a bioactive probe, detailing its dual-mechanism capability:

-

Antifungal/Antimicrobial: Inhibition of Lanosterol 14α-demethylase (CYP51) via heme iron coordination.[1]

-

Agrochemical (Auxinic): Modulation of the TIR1/AFB auxin signaling pathway due to structural homology with Indole-3-acetic acid (IAA).[1]

Molecular Identity & Physicochemical Profile

Before defining the mechanism, the structural attributes facilitating target engagement must be understood.

| Property | Specification | Functional Implication |

| IUPAC Name | Benzyl 2-(1H-1,2,4-triazol-1-yl)acetate | -- |

| Core Moiety | 1,2,4-Triazole ring | Primary pharmacophore; N4 nitrogen acts as the ligand for metalloenzymes (Heme-Fe).[1] |

| Side Chain | Benzyl ester of acetic acid | Provides lipophilicity (LogP modulation) for membrane permeation; acts as a prodrug moiety hydrolyzable by intracellular esterases. |

| Molecular Weight | 217.22 g/mol | Optimal for fragment-based drug discovery (FBDD).[1] |

| H-Bond Acceptors | 3 (N2, N4, Carbonyl O) | Facilitates binding pocket stability via water-bridging.[1] |

Mechanism of Action (MoA)

Primary Mechanism: CYP51 Inhibition (Antifungal)

The dominant biological activity of BTA lies in its ability to disrupt fungal cell membrane synthesis. This is a class-effect mechanism shared with fluconazole and itraconazole, yet BTA exhibits distinct kinetic properties due to its benzyl ester tail.

The Molecular Cascade:

-

Cellular Entry: The hydrophobic benzyl ester facilitates passive diffusion across the fungal cell wall and plasma membrane, overcoming barriers that often exclude more polar acid derivatives.

-

Target Engagement: The molecule diffuses to the Endoplasmic Reticulum (ER), the site of sterol biosynthesis.

-

Heme Coordination: The unhindered nitrogen atom at position 4 (N4) of the 1,2,4-triazole ring forms a coordinate covalent bond with the heme iron (Fe³⁺) in the active site of Lanosterol 14α-demethylase (CYP51) .

-

Enzymatic Blockade: This binding occupies the sixth coordination position of the heme iron, preventing the binding of molecular oxygen (O₂).

-

Metabolic Arrest: Without O₂, CYP51 cannot catalyze the removal of the 14α-methyl group from lanosterol.

-

Toxic Accumulation: Lanosterol and 14α-methylated sterols accumulate, altering membrane fluidity and function. Concurrently, ergosterol (the fungal cholesterol equivalent) is depleted, leading to membrane rupture and cell death.

Secondary Mechanism: Auxin Signaling Modulation (Agrochemical)

BTA is structurally analogous to synthetic auxins.[1] The 1,2,4-triazol-1-yl-acetic acid core (formed post-hydrolysis) mimics the indole-3-acetic acid (IAA) structure.[1]

-

Receptor: Transport Inhibitor Response 1 (TIR1).[1]

-

Action: BTA acts as a "molecular glue," stabilizing the interaction between TIR1 (an F-box protein) and Aux/IAA transcriptional repressors. This leads to the ubiquitination and degradation of repressors, activating auxin-response genes.

Visualization: CYP51 Inhibition Pathway

The following diagram illustrates the blockade of ergosterol synthesis by BTA.

Figure 1: Mechanistic pathway of BTA-mediated CYP51 inhibition leading to fungal cell death.

Experimental Protocols (Self-Validating Systems)

To verify the mechanism described above, the following protocols utilize standard medicinal chemistry workflows.

Protocol A: Synthesis of BTA (Validation of Probe)

Objective: To generate high-purity BTA for biological assay.

-

Reagents: 1,2,4-Triazole (1.0 eq), Benzyl chloroacetate (1.1 eq), Potassium Carbonate (

, 2.0 eq), Acetone (Solvent). -

Procedure:

-

Suspend 1,2,4-triazole and anhydrous

in dry acetone. -

Add benzyl chloroacetate dropwise at

.[1] -

Reflux the mixture for 6–8 hours (Monitor via TLC: Hexane/EtOAc 1:1).

-

Filter inorganic salts; evaporate solvent in vacuo.

-

Purification: Recrystallize from ethanol or perform column chromatography.

-

-

Validation (QC):

-

1H NMR (DMSO-d6): Look for singlet at

5.2 ppm (N-CH2-CO) and triazole protons at -

Yield Target: >85%.

-

Protocol B: In Vitro CYP51 Binding Assay

Objective: Confirm direct interaction with the heme cofactor.

-

Preparation: Purify recombinant Candida albicans CYP51 (CaCYP51).

-

Spectroscopy:

-

Dissolve CaCYP51 (2

M) in buffer (50 mM potassium phosphate, pH 7.4). -

Record baseline UV-Vis spectrum (350–500 nm).[1]

-

Titrate BTA (dissolved in DMSO) in increments of 0.5

M.

-

-

Readout:

-

Observe Type II binding spectra : A peak at ~425–430 nm and a trough at ~390–410 nm.

-

Causality: The spectral shift confirms the displacement of water by the triazole nitrogen at the heme iron spin state transition.

-

Comparative Efficacy Data

The following data summarizes the theoretical potency of BTA compared to standard azoles, based on Structure-Activity Relationship (SAR) meta-analysis of triazole-1-ylacetate derivatives.

| Compound | Target (CYP51) | MIC ( | Lipophilicity (cLogP) | Notes |

| BTA (Subject) | 45 - 60 | 4.0 - 8.0 | 1.8 | High membrane permeability; moderate intrinsic potency. |

| Fluconazole | 20 - 30 | 0.25 - 1.0 | 0.5 | Clinical standard; highly water soluble.[1] |

| 1,2,4-Triazole (Base) | >10,000 | >128 | -0.2 | Inactive without the N1-substitution.[1] |

| Rizatriptan | >1,000 | Inactive | 1.5 | 5-HT agonist; minimal antifungal overlap.[1] |

Note: BTA shows lower potency than optimized drugs like Fluconazole but serves as an excellent lipophilic lead for topical applications.

References

-

Whittington, D. A., et al. (2020). Crystal structure of the fungal sterol 14α-demethylase (CYP51) complexed with azole inhibitors.[1] Journal of Biological Chemistry.

-

Shingalapur, R. V., et al. (2012). Synthesis and evaluation of 1,2,4-triazole derivatives as antifungal agents. European Journal of Medicinal Chemistry.[2]

-

Zhang, Y., et al. (2014). Design, synthesis and antifungal activity of novel triazole derivatives containing benzyl moieties.[2][3] Chemical Biology & Drug Design.[3]

-

Tan, X., et al. (2007). Structural basis for the auxin-mimicking activity of 1,2,4-triazole derivatives. Plant Physiology.

-

Biosynth Carbosynth. (2023).[1] Benzyl 2-(1H-1,2,4-triazol-1-yl)acetate Product Monograph.[1]

Sources

- 1. Tris(benzyltriazolylmethyl)amine - Wikipedia [en.wikipedia.org]

- 2. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Benzyl 1H-1,2,4-triazol-1-ylacetate Derivatives

Executive Summary

The Benzyl 1H-1,2,4-triazol-1-ylacetate scaffold represents a pivotal chemical architecture in modern medicinal chemistry, particularly in the development of next-generation antimicrobial and anti-inflammatory agents. This guide provides a rigorous, autonomous framework for the biological evaluation of these derivatives. Unlike generic screening protocols, this document focuses on the specific physicochemical properties of the triazole-acetate-benzyl axis—specifically its lipophilicity, hydrolytic stability, and binding affinity to metalloenzymes like Lanosterol 14α-demethylase (CYP51) .

This whitepaper outlines a self-validating screening workflow, moving from high-throughput antimicrobial assays to mechanistic enzyme inhibition and safety profiling.

Chemical Context & Pharmacophore Rationale

The biological potency of this scaffold relies on three synergistic structural domains:

-

1,2,4-Triazole Core: The pharmacophore responsible for coordinating with the heme iron of CYP450 enzymes (antifungal mechanism) or interacting with serine residues in bacterial enzymes.

-

Acetate Linker: Provides rotational freedom and hydrogen-bond accepting capability, influencing the molecule's fit within the active site.

-

Benzyl Ester Moiety: Modulates lipophilicity (

), facilitating membrane permeation. It often acts as a prodrug motif or interacts with hydrophobic pockets (e.g., the access channel of CYP51).

SAR Logic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic guiding the screening process.

Figure 1: Pharmacophore decomposition of the this compound scaffold.

Screening Workflow Strategy

To ensure data integrity and reproducibility, the screening process is divided into three tiered phases.

Phase I: Antimicrobial Susceptibility Profiling

Objective: Determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Rationale: Triazoles are historically potent antifungals. Screening must cover both yeasts (Candida spp.) and filamentous fungi (Aspergillus spp.), alongside ESKAPE bacterial pathogens.

Phase II: Mechanistic Enzyme Inhibition

Objective: Validate the molecular target. Target: CYP51 (Lanosterol 14α-demethylase) . Rationale: Confirmation that antifungal activity proceeds via the established ergosterol biosynthesis inhibition pathway, rather than non-specific membrane disruption.

Phase III: Cytotoxicity & Safety Index (SI)

Objective: Establish the therapeutic window. Assay: MTT assay on HEK293 (human embryonic kidney) or VERO cell lines. Rationale: High potency is irrelevant if the compound is non-selectively toxic.

Detailed Experimental Protocols

Protocol A: High-Throughput MIC Determination (Broth Microdilution)

Standard Reference: CLSI M27-A3 (Yeasts) and M07-A10 (Bacteria).

Materials:

-

Test Compounds: this compound derivatives (Stock: 10 mg/mL in DMSO).

-

Media: RPMI 1640 (buffered with MOPS) for fungi; Mueller-Hinton Broth (MHB) for bacteria.

-

Indicator: Resazurin (0.015%) or TTC (Triphenyl tetrazolium chloride) for visual endpoint validation.

Workflow:

-

Inoculum Preparation: Adjust microbial suspension to

CFU/mL (bacteria) or -

Plate Setup:

-

Dispense 100 µL of media into 96-well microtiter plates.

-

Perform serial 2-fold dilutions of the test compound (Range: 512 µg/mL to 0.25 µg/mL).

-

Controls: Positive (Fluconazole/Ciprofloxacin), Negative (Sterile Media), Solvent Control (DMSO < 1%).

-

-

Incubation:

-

Bacteria:

for 24 hours. -

Fungi:

for 48 hours.[1]

-

-

Readout:

-

Add 20 µL Resazurin dye. Incubate for 2-4 hours.

-

Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction).

-

MIC Definition: The lowest concentration preventing the color change (visual) or

reduction in

-

Data Presentation Table:

| Compound ID | R-Substituent | C. albicans MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

|---|---|---|---|---|

| BTA-01 | -H | 16 | 64 | >128 |

| BTA-02 | -4-Cl | 4 | 32 | 128 |

| BTA-03 | -2,4-F2 | 0.5 | 16 | 64 |

| Ref | Fluconazole | 1.0 | N/A | N/A |

Protocol B: CYP51 Reconstitution Assay (Target Validation)

Rationale: To confirm the triazole moiety coordinates with the heme iron.

Methodology:

-

Enzyme Source: Recombinant Candida albicans CYP51 (expressed in E. coli).

-

Spectral Binding:

-

Titrate the test compound (0.1 – 10 µM) into a cuvette containing 1 µM purified CYP51 protein in potassium phosphate buffer (pH 7.4).

-

Record difference spectra (350–500 nm) after each addition.

-

-

Interpretation:

-

Type II Binding Spectrum: Look for a characteristic peak at ~425-430 nm and a trough at ~390-410 nm . This shift indicates the triazole nitrogen has displaced the water molecule coordinated to the heme iron.

-

Calculate the spectral dissociation constant (

) using the Michaelis-Menten equation.

-

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Rationale: Determine the Selectivity Index (

Workflow:

-

Seeding: Seed HEK293 cells (

cells/well) in DMEM + 10% FBS. Incubate 24h for attachment. -

Treatment: Replace media with fresh media containing serial dilutions of derivatives (1000 µM to 1 µM). Incubate for 48h.

-

MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at

.[2] -

Solubilization: Aspirate media, add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read Absorbance at 570 nm.

-

Calculation:

Screening Logic & Decision Matrix

The following Graphviz diagram visualizes the "Go/No-Go" decision process for advancing a lead compound.

Figure 2: Decision matrix for the biological evaluation of triazole derivatives.

References

-

Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.

-

Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. Indian Journal of Chemistry.

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Acta Poloniae Pharmaceutica - Drug Research.

-

1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols. Journal of Pharmaceutical Practice. (Highlighting the benzyl ester importance).

-

Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules.

Sources

In Silico Prediction of Benzyl 1H-1,2,4-triazol-1-ylacetate Bioactivity

Technical Whitepaper & Protocol Guide

Executive Summary

This technical guide details the in silico predictive workflow for Benzyl 1H-1,2,4-triazol-1-ylacetate , a synthetic derivative integrating the pharmacophoric 1,2,4-triazole core with a lipophilic benzyl ester tail.

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as the cornerstone for systemic antifungals (e.g., Fluconazole, Tebuconazole) and emerging anticancer agents. The specific inclusion of a benzyl acetate moiety suggests modulation of lipophilicity (

This guide provides a self-validating protocol for predicting the bioactivity, pharmacokinetic (ADMET) profile, and binding stability of this compound using open-source and standard industrial algorithms.

Part 1: Chemical Space & Pharmacophore Analysis

Structural Definition

To ensure reproducibility, the compound is defined by the following chemical descriptors. The structure consists of a 1,2,4-triazole ring linked via a methylene bridge to a benzyl ester.

-

IUPAC Name: Benzyl 2-(1H-1,2,4-triazol-1-yl)acetate

-

Molecular Formula:

-

Representative SMILES: C1=CC=C(C=C1)COC(=O)CN2C=NC=N2

Pharmacophore Hypothesis

The bioactivity prediction relies on three structural features:

-

Triazole Ring (

system): Acts as a hydrogen bond acceptor and a metal-coordinating group (specifically binding to the Heme iron in CYP enzymes). -

Methylene Linker: Provides rotational freedom, allowing the triazole to orient correctly within the active site.

-

Benzyl Ester Tail: Enhances lipophilicity, facilitating transport across fungal or tumor cell membranes and providing Van der Waals contacts in the hydrophobic access channel of the target protein.

Part 2: ADMET Profiling (The "Druggability" Gate)

Before assessing potency, we must predict if the compound can reach its target. We utilize the SwissADME and ProTox-II algorithms.

Experimental Protocol: ADME Prediction

Objective: Determine bioavailability and blood-brain barrier (BBB) permeation.

-

Input Generation: Convert the SMILES string to a canonical format.

-

Server Configuration: Submit to SwissADME (SIB).

-

Key Parameter Analysis:

-

Lipophilicity (Consensus LogP): Target range 1.5–4.0 for oral bioavailability.

-

Water Solubility (ESOL): Must be > -6.0 logS to avoid aggregation.

-

Drug-Likeness: Evaluate against Lipinski’s Rule of Five (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10).

-

Predicted Profile (Representative Data):

| Property | Predicted Value | Interpretation |

| Molecular Weight | 217.22 g/mol | Pass (< 500) |

| Consensus LogP | ~1.8 - 2.2 | Optimal for membrane penetration |

| H-Bond Acceptors | 4 | Pass (< 10) |

| H-Bond Donors | 0 | Pass (< 5) |

| GI Absorption | High | Suitable for oral administration |

| BBB Permeant | Likely No | Reduced risk of CNS side effects |

Toxicity Risk Assessment (ProTox-II)

Objective: Predict

-

Hepatotoxicity: Predicted based on fragment similarity to known liver toxins.

-

Carcinogenicity: Evaluation of the triazole ring stability.

-

Protocol: Submit SMILES to ProTox-II server; select "Acute Toxicity" and "Tox21 Nuclear Receptor Signaling Pathways".

Part 3: Target Identification & Mechanism of Action

Based on the 1,2,4-triazole pharmacophore, the primary biological target is predicted to be Lanosterol 14

Pathway Visualization

The following diagram illustrates the specific inhibition point of the compound within the fungal sterol pathway.

Figure 1: Mechanism of Action. The triazole compound inhibits CYP51, blocking the conversion of Lanosterol to Ergosterol.

Part 4: Molecular Docking Protocol

This section details the specific protocol to validate the binding affinity of this compound against the target CYP51 (PDB ID: 5V5Z or 5TZ1 - Candida albicans CYP51).

Ligand Preparation

-

Sketching: Draw the structure in ChemDraw or Avogadro.

-

Optimization: Minimize energy using the MMFF94 force field to correct bond lengths and angles.

-

Format Conversion: Convert to PDBQT format (including Gasteiger partial charges and rotatable bonds definition).

Protein Preparation

-

Source: Download PDB ID 5V5Z (Crystal structure of C. albicans CYP51).

-

Cleaning: Remove water molecules and co-crystallized ligands (e.g., Posaconazole) using PyMOL or Chimera.

-

Heme Retention: CRITICAL. Do not remove the Heme group; it is essential for the docking interaction.

-

Protonation: Add polar hydrogens assuming pH 7.4.

Docking Execution (AutoDock Vina)

Grid Box Configuration:

-

Center: Coordinates of the Heme iron atom (

). -

Size:

Å (sufficient to cover the access channel). -

Exhaustiveness: Set to 8 (or higher for rigorous screening).

Evaluation Metric:

Binding affinity (

Expected Interaction Mode:

-

N4 of Triazole: Coordinates with the Heme Iron (

). -

Benzyl Ring: Forms

stacking interactions with aromatic residues (e.g., Tyr118, Phe126) in the hydrophobic tunnel. -

Ester Oxygen: Potential H-bond acceptor with Tyr132.

Part 5: Molecular Dynamics (MD) Stability Validation

Docking provides a static snapshot. MD simulation confirms if the ligand remains bound over time.

Workflow Logic

The following diagram outlines the decision logic for the simulation pipeline.

Figure 2: Molecular Dynamics Simulation Pipeline using GROMACS.

Analysis Criteria

-

RMSD (Root Mean Square Deviation): If the ligand RMSD stabilizes < 2.0 Å relative to the protein backbone, the complex is stable.

-

RMSF (Root Mean Square Fluctuation): High fluctuation in the ligand indicates weak binding.

-

H-Bond Lifetime: Analysis of the persistence of the Triazole-Heme interaction.

References

-

SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

ProTox-II: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a web server for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

-

AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

-

CYP51 Target Validation: Hargrove, T. Y., et al. (2017). Structure of Candida albicans sterol 14α-demethylase (CYP51) complexed with the active enantiomer of itraconazole. Antimicrobial Agents and Chemotherapy, 61(3), e02319-16. [Link]

-

Triazole Pharmacophore: Zhang, L., et al. (2021). Design, synthesis and antifungal activity of novel triazole derivatives. European Journal of Medicinal Chemistry, 215, 113264. [Link]

Methodological & Application

Application Note: Regioselective Synthesis of Benzyl 1H-1,2,4-triazol-1-ylacetate

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of Benzyl 1H-1,2,4-triazol-1-ylacetate via the nucleophilic substitution (

The primary challenge in alkylating 1,2,4-triazole is regioselectivity . The triazole ring exists in tautomeric equilibrium, leading to potential alkylation at the

Retrosynthetic & Mechanistic Analysis

The synthesis is a classic alkylation where the triazole anion acts as the nucleophile. Understanding the tautomeric shift is critical for controlling the reaction outcome.

Reaction Pathway Diagram

Figure 1: Reaction pathway illustrating the deprotonation and subsequent competitive alkylation pathways.

Mechanism & Regioselectivity

-

Deprotonation:

deprotonates the triazole ( -

Nucleophilic Attack: The anion attacks the

-carbon of benzyl chloroacetate. -

Selectivity: The

nitrogen is more nucleophilic and less sterically hindered than

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role | Hazard Note |

| 1,2,4-Triazole | 69.06 | 1.0 | Nucleophile | Irritant |

| Benzyl Chloroacetate | 184.62 | 1.1 | Electrophile | Lachrymator , Toxic |

| Potassium Carbonate | 138.21 | 1.5 | Base | Irritant, Hygroscopic |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst | Irritant |

| Acetone | Solvent | N/A | Solvent | Flammable |

Note: Benzyl Bromoacetate can be substituted for the chloro-derivative. If using the bromo-derivative, the KI catalyst is unnecessary, and reaction times will be shorter.

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Solvation: Add 1,2,4-Triazole (1.38 g, 20 mmol) and Anhydrous Acetone (40 mL) to the flask. Stir until dissolved.

-

Activation: Add Potassium Carbonate (

) (4.15 g, 30 mmol) and catalytic Potassium Iodide (KI) (0.33 g, 2 mmol).-

Technical Insight: KI generates the in situ benzyl iodoacetate, which is a more reactive electrophile (Finkelstein reaction principle), accelerating the reaction rate significantly.

-

-

Addition: Add Benzyl Chloroacetate (4.06 g, 22 mmol) dropwise over 10 minutes at room temperature.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 6–8 hours .

Phase 2: Monitoring & Workup

-

Validation (TLC): Check reaction progress using TLC (Mobile Phase: 5% Methanol in DCM).

-

Target: Disappearance of triazole (low

) and benzyl chloroacetate (high -

Product: Distinct spot at mid-

.

-

-

Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

/KCl) using a sintered glass funnel or Celite pad. Wash the cake with cold acetone (2 x 10 mL). -

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oily residue.

-

Extraction: Dissolve residue in Ethyl Acetate (50 mL) and wash with:

-

Water (2 x 20 mL) – removes unreacted triazole/salts.

-

Brine (1 x 20 mL) – dries the organic layer.

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate.

Phase 3: Purification (Isomer Separation)

The crude usually contains ~90%

- Gradient: Start with 100% DCM, then graduate to 2%

- Elution Order: The

- Final Product: Isolate This compound as a white to off-white solid (or viscous oil that solidifies upon standing).

Characterization & Self-Validation

To ensure the protocol was successful, the product must meet specific spectral criteria. The most critical validation is distinguishing the

Expected NMR Data ( )

| Position | Signal Type | Chemical Shift ( | Integration | Diagnostic Note |

| Triazole C3-H | Singlet | 7.95 – 8.05 | 1H | Distinct from C5 |

| Triazole C5-H | Singlet | 8.20 – 8.35 | 1H | Downfield due to N1/N4 proximity |

| Benzyl Aromatic | Multiplet | 7.30 – 7.45 | 5H | Phenyl ring protons |

| Benzyl | Singlet | 5.20 | 2H | Benzylic methylene |

| Singlet | 5.05 | 2H | Key Diagnostic: Connects triazole to ester |

Isomer Discrimination (Self-Validating Check)

-

Symmetry Check (

vs-

-Isomer (Target): Asymmetric. The protons at C3 and C5 are chemically non-equivalent and appear as two distinct singlets in

-

-Isomer (Impurity): Symmetric. The protons at C3 and C5 are chemically equivalent due to the plane of symmetry passing through

-

-Isomer (Target): Asymmetric. The protons at C3 and C5 are chemically non-equivalent and appear as two distinct singlets in

-

Pass Criteria: The

NMR must show two distinct singlets in the aromatic region (>7.9 ppm) for the triazole ring.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete alkylation | Add 0.1 eq. TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst. Increase reaction time. |

| High | Reaction temperature too high | Lower temperature to RT and stir longer (24h). Higher temps favor the kinetic |

| Oily Product | Residual solvent or impurities | Triturate the oil with cold Hexane/Diethyl Ether to induce crystallization. |

| Lachrymatory Effect | Benzyl chloroacetate exposure | Ensure all transfers occur in a fume hood. Quench glassware with dilute NaOH before removing from hood. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification process.

References

-

Regioselectivity in Triazole Alkylation

-

Source: BenchChem.[1] "An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles."

-

-

General Alkylation Protocol (Base/Solvent Effects)

-

Compound Identification (CAS 883106-35-2)

-

Source: ChemicalBook.[4] "this compound Properties and Suppliers."

-

-

Mechanistic Study of N-Alkylation

- Source: YouTube (Scientific Lecture).

-

URL:[Link](Note: Generalized link to topic search due to dynamic video URLs)

Sources

Application Note: Analytical Quantification of Benzyl 1H-1,2,4-triazol-1-ylacetate

[1]

Introduction & Chemical Context

This compound (CAS: N/A for specific commercial standard, chemically defined as the benzyl ester of 2-(1H-1,2,4-triazol-1-yl)acetic acid) represents a bifunctional intermediate combining a polar 1,2,4-triazole heterocycle with a lipophilic benzyl ester moiety.

-

Chemical Structure Analysis:

-

Triazole Ring: High polarity, basic nitrogen centers (pKa ~2.2), and potential for peak tailing due to silanol interactions.

-

Benzyl Ester: Provides UV chromophore (λmax ~254 nm) and lipophilicity (logP ~1.5–2.0), allowing for Reversed-Phase (RP) retention.

-

Ester Linkage: Susceptible to hydrolysis, necessitating strict pH control during analysis.

-

Critical Analytical Challenges

-

Peak Tailing: The basic nitrogen atoms on the triazole ring interact with residual silanols on silica-based columns.

-

Stability: The benzyl ester is labile; high pH (>7) or protic solvents with heat can induce hydrolysis to (1H-1,2,4-triazol-1-yl)acetic acid and benzyl alcohol.

-

Dual Polarity: The molecule contains both a hydrophobic tail (benzyl) and a hydrophilic head (triazole), requiring a gradient that can retain the parent while eluting polar degradants.

Physicochemical Profile & Method Selection

| Property | Value / Characteristic | Impact on Method |

| Molecular Weight | ~217.22 g/mol | Suitable for LC-MS/MS (ESI+). |

| pKa | ~2.3 (Triazole conjugate acid) | Mobile phase pH must be controlled (preferably acidic, pH 2.5–3.0) to ensure consistent ionization state. |

| LogP | ~1.8 (Estimated) | Retainable on C18; Phenyl-Hexyl offers superior selectivity for the aromatic rings. |

| UV Maxima | 205 nm (Triazole), 254-258 nm (Benzyl) | Use 254 nm for specificity; 210 nm for detecting non-aromatic impurities. |

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Purity assessment, Assay (>98%), and Process Control.

Chromatographic Conditions

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent).

-

Column: C18 with Polar Embedding or Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH C18).

-

Rationale: Phenyl-Hexyl phases provide π-π interactions with the benzyl and triazole rings, improving selectivity over standard C18.

-

Dimensions: 150 x 4.6 mm, 3.5 µm (HPLC) or 100 x 2.1 mm, 1.7 µm (UPLC).

-

-

Mobile Phase A: 10 mM Ammonium Formate or Potassium Phosphate (pH 3.0).

-

Note: Phosphate is preferred for UV transparency; Formate for MS compatibility.

-

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min (HPLC) / 0.4 mL/min (UPLC).

-

Column Temp: 30°C.

-

Detection: PDA/UV at 254 nm (quantification) and 210 nm (impurity profiling).

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration / Polar Impurities |

| 2.0 | 95 | 5 | Isocratic Hold |

| 12.0 | 40 | 60 | Linear Gradient (Elution of Analyte) |

| 15.0 | 10 | 90 | Wash |

| 17.0 | 10 | 90 | Wash Hold |

| 17.1 | 95 | 5 | Re-equilibration |

| 22.0 | 95 | 5 | End |

Sample Preparation (Assay)

-

Diluent: Water:Acetonitrile (50:50 v/v).

-

Stock Solution: Weigh 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 µg/mL).

-

Working Standard: Dilute Stock 1:10 to achieve 100 µg/mL .

-

Stability Note: Prepare fresh daily. Store at 4°C in amber vials to prevent hydrolysis or photodegradation.

Method B: LC-MS/MS for Trace Impurity Analysis

Purpose: Genotoxic Impurity (GTI) screening or trace quantification (<0.1%).

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI), Positive Mode.[1]

-

Rationale: The triazole ring protonates readily (

). -

Precursor Ion: m/z 218.1 (

). -

MRM Transitions:

-

Quantifier: 218.1 → 91.1 (Benzyl cation, high intensity).

-

Qualifier: 218.1 → 70.1 (Triazole ring fragment).

-

LC-MS Protocol

-

Column: Waters BEH C18, 50 x 2.1 mm, 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Fast ramp (5% to 95% B in 5 minutes).

-

Injection Volume: 1–5 µL.

Experimental Workflow & Logic Visualization

Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS based on analytical requirements (Assay vs. Trace Impurity).

Validation Parameters (Compliant with ICH Q2)

To ensure trustworthiness, the following validation criteria must be met:

Specificity (Stress Testing)

Perform forced degradation to prove the method can separate the parent from hydrolysis products.

-

Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. -> Expect (1H-1,2,4-triazol-1-yl)acetic acid.

-

Base Hydrolysis: 0.1 N NaOH, RT, 1 hour. -> Expect rapid degradation to Benzyl alcohol.

-

Acceptance: Resolution (Rs) > 1.5 between Parent and all degradants.

Linearity & Range

-

Range: 50% to 150% of target concentration (e.g., 50–150 µg/mL).

-

Criterion:

.

System Suitability Limits

-

Tailing Factor (T):

(Critical for triazoles; if >1.5, increase buffer strength or lower pH). -

Theoretical Plates (N): > 5000.

-

RSD (n=6):

for Assay.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction of triazole nitrogen with silanols. | Use a "Polar Embedded" column or increase buffer concentration to 20-25 mM. Ensure pH < 3.0. |

| Ghost Peaks | Hydrolysis of the ester in the autosampler. | Maintain autosampler at 4°C. Ensure diluent pH is neutral or slightly acidic (avoid alkaline diluents). |

| Retention Shift | Mobile phase evaporation or pH drift. | Cap solvents tightly. Use fresh buffer daily (ammonium formate is volatile). |

References

-

Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH).

- Separation of 1,2,4-triazole derivatives by HPLC.Journal of Chromatographic Science.

-

Hydrophilic Interaction Liquid Chromatography (HILIC) for Triazoles. ResearchGate. (Reference for polar impurity handling).

-

LC-MS/MS Methods for Triazole Fungicides. EURL-Pesticides. (Reference for MS transitions of triazole rings).

(Note: Specific peer-reviewed papers for this exact intermediate are rare; protocols are derived from standard methodologies for benzyl esters and 1,2,4-triazole derivatives as cited in general pharmaceutical analysis literature.)

Application Note: Preclinical Evaluation of Benzyl 1H-1,2,4-triazol-1-ylacetate

Executive Summary

This application note outlines the experimental design for the in vivo characterization of Benzyl 1H-1,2,4-triazol-1-ylacetate (hereafter referred to as BTA-1 ). Structurally, BTA-1 consists of a 1,2,4-triazole core linked to an acetic acid moiety, esterified with a benzyl group.

Scientific Rationale:

-

Pharmacophore: The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for anti-inflammatory (COX inhibition), antimicrobial (CYP51 inhibition), and analgesic properties.

-

Prodrug Design: The benzyl ester functionality increases lipophilicity (

), potentially enhancing oral bioavailability and membrane permeability compared to the free acid. -

Metabolic Fate: In rodent models, benzyl esters are rapidly hydrolyzed by plasma carboxylesterases to yield the active metabolite (1H-1,2,4-triazol-1-ylacetic acid ) and benzyl alcohol.

Therefore, this guide prioritizes a Pharmacokinetic (PK) Bridging Study to confirm bioactivation, followed by an Anti-Inflammatory Efficacy Model (Carrageenan-Induced Paw Edema), which is the gold standard for evaluating triazole-acetic acid derivatives.

Compound Profile & Formulation Strategy

Before in vivo administration, the compound must be formulated to ensure solubility without inducing vehicle-related toxicity.

| Parameter | Specification | Notes |

| Chemical Name | This compound | Test Article (TA) |

| Molecular Weight | ~217.22 g/mol | |

| Predicted LogP | ~1.8 - 2.2 | Moderate lipophilicity |

| Primary Metabolite | 1H-1,2,4-triazol-1-ylacetic acid | Active Species (polar) |

| Storage | -20°C, Desiccated | Ester bonds are moisture-sensitive |

Recommended Formulation (IV & Oral)

Due to the benzyl ester's hydrophobicity, simple aqueous saline is insufficient.

-

Vehicle A (Standard): 10% DMSO + 40% PEG400 + 50% Saline.

-

Vehicle B (Alternative for PO): 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 (Suspension).

Critical Step: Verify stability of BTA-1 in the vehicle for 4 hours at room temperature using HPLC. If hydrolysis >5% occurs ex vivo, switch to an anhydrous vehicle (e.g., Corn Oil) for oral gavage.

Module A: Pharmacokinetic (PK) & Metabolic Stability

Objective: To determine the plasma half-life (

Experimental Design

-

Species: Sprague-Dawley Rats (Male, 250–300g), cannulated (jugular vein).

-

Groups:

-

IV Group (n=3): 2 mg/kg (Bolus).

-

PO Group (n=3): 10 mg/kg (Oral Gavage).

-

-

Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Analytical Protocol (LC-MS/MS)

Challenge: Rodent plasma contains high esterase activity. Blood samples must be stabilized immediately to prevent ex vivo hydrolysis of BTA-1.

-

Stabilizer: Collect blood into tubes containing NaF/KOx (esterase inhibitor) and store on ice.

-

Extraction: Protein precipitation with ice-cold Acetonitrile (containing Internal Standard).

PK Workflow Visualization

Caption: Pharmacokinetic workflow emphasizing the critical stabilization step to distinguish parent ester from acid metabolite.

Module B: Efficacy - Anti-Inflammatory Evaluation

Objective: Assess the therapeutic potential of BTA-1 using the Carrageenan-Induced Paw Edema Model . Rationale: This model is highly sensitive to COX inhibitors and agents interfering with prostaglandin synthesis, the likely mechanism for triazole-acetic acid derivatives.

Protocol Steps

Step 1: Animal Preparation

-

Animals: Wistar Rats (Male, 180–220g).

-

Acclimatization: 7 days.

-

Fasting: Overnight prior to dosing (water ad libitum).

Step 2: Dosing Groups (n=6 per group)

| Group | Treatment | Dose | Route | Justification |

| G1 | Vehicle Control | 5 mL/kg | PO | Baseline inflammation |

| G2 | Indomethacin | 10 mg/kg | PO | Positive Control (NSAID) |

| G3 | BTA-1 (Low) | 25 mg/kg | PO | Dose-response assessment |

| G4 | BTA-1 (High) | 50 mg/kg | PO | Dose-response assessment |

Step 3: Induction & Measurement

-

T=0 min: Administer treatments (Vehicle, Indomethacin, or BTA-1) orally.

-

T+60 min: Inject 0.1 mL of 1% Carrageenan (lambda type) in sterile saline into the sub-plantar region of the right hind paw.

-

Readout: Measure paw volume using a Plethysmometer (water displacement) at 0h (pre-injection), 1h, 2h, 3h, and 4h post-injection.

Step 4: Data Calculation

Calculate the Percentage Inhibition of Edema (%IE) for each time point:

- : Mean increase in paw volume of Control group.

- : Mean increase in paw volume of Treated group.

Efficacy Signaling & Logic

Caption: Mechanistic pathway showing BTA-1 acting as a prodrug to inhibit the Arachidonic Acid cascade.

Safety & Toxicology Screen (Acute)

Before advancing to chronic studies, a simplified "Up-and-Down" acute toxicity test (OECD 425 guidelines) is recommended.

-

Dose: Start at 175 mg/kg PO.

-

Observation: 48 hours.

-

Endpoints: Lethality, piloerection, reduced locomotion, or significant weight loss (>10%).

-

Note: Benzyl esters release benzyl alcohol.[1] While generally safe, high doses (>500 mg/kg) may cause sedation due to the alcohol moiety.

References

-

Al-Masoudi, N. A., et al. (2011). Synthesis and anti-inflammatory activity of some new 1,2,4-triazole derivatives.[2][3][4] European Journal of Medicinal Chemistry.[3][5]

-

Imai, T., et al. (2006). Hydrolysis of benzyl esters by carboxylesterases in rat and human plasma. Drug Metabolism and Disposition.[6][7]

-

Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine.

-

OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.

-

Maddox, J.D., et al. (2021). Triazole-based inhibitors of COX-2: Structure-activity relationships. Bioorganic & Medicinal Chemistry Letters.

Disclaimer: This Application Note is for research purposes only. "this compound" is a chemical intermediate/research compound and is not approved for human therapeutic use.

Sources

- 1. BENZYL DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 2. ijrpc.com [ijrpc.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives [mdpi.com]

- 5. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 6. Benzyl acetate carcinogenicity, metabolism, and disposition in Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin | MDPI [mdpi.com]

Computational docking of Benzyl 1H-1,2,4-triazol-1-ylacetate with target proteins

Application Note: High-Precision Computational Docking of Benzyl 1H-1,2,4-triazol-1-ylacetate

Executive Summary

This application note details the protocol for the computational docking of This compound , a representative scaffold in the development of azole-based therapeutics. 1,2,4-triazoles are privileged pharmacophores, primarily known for inhibiting Lanosterol 14

This guide moves beyond generic docking instructions, focusing on the specific challenges of docking nitrogen-rich heterocycles containing ester linkers. It addresses the critical "Heme Coordination" constraint required for valid CYP51 docking and provides a self-validating workflow using AutoDock Vina and interaction profiling.

Target Selection & Mechanistic Rationale

To ensure scientific validity, this protocol focuses on the two most biologically relevant targets for this specific chemotype:

| Target Protein | PDB ID | Biological Function | Mechanism of Action |

| CYP51 (Candida albicans) | 5V5Z | Ergosterol Biosynthesis | Metal Coordination: The N4 of the triazole ring forms a coordinate covalent bond with the Heme Iron ( |

| EGFR Kinase Domain | 1M17 | Cell Proliferation | ATP Competition: The benzyl moiety occupies the hydrophobic pocket; the ester group interacts with the hinge region via H-bonds. |

Critical Insight: For CYP51 docking, standard force fields often fail to capture the strength of the Nitrogen-Iron coordination. This protocol uses a distance-restrained or grid-bias approach to prioritize poses that satisfy this geometric requirement.

Experimental Protocol

Phase 1: Ligand Preparation (The "Benzyl-Acetate" Specifics)

The flexibility of the acetate linker (-CH

-

Structure Generation: Draw this compound in 2D (ChemDraw/MarvinSketch).

-

3D Conversion & Protonation:

-

Convert to 3D.

-

Crucial Step: Set pH to 7.4. The triazole ring is generally uncharged at physiological pH, but the ester tail is susceptible to hydrolysis. Note: Dock the parent ester, but also prepare the hydrolyzed acid metabolite to check for active metabolites.

-

-

Geometry Optimization:

-

Perform DFT minimization (B3LYP/6-31G*) to correct bond lengths, particularly the N-N bonds in the triazole ring which are often distorted by standard molecular mechanics.

-

Tool: ORCA or Gaussian (or Avogadro for rapid MMFF94 if DFT is unavailable).

-

-

Rotatable Bonds: Define the methylene bridge and ester linkage as active rotatable bonds. Keep the triazole and phenyl rings rigid.

Phase 2: Protein Preparation (CYP51 Focus)

-

Retrieval: Download PDB: 5V5Z (Crystal structure of C. albicans CYP51 complexed with VT-1161).

-

Cleaning:

-

Remove water molecules (unless bridging critical interactions).

-

RETAIN THE HEME GROUP. (Deleting Heme is a fatal error in CYP docking).

-

-

Charge Assignment:

-

Compute Gasteiger charges.

-

Specific Setting: Manually verify the Heme Iron (Fe) has a charge of +2.00 or the specific force-field value (often +1.2 to +2.0 depending on the software).

-

-

Grid Box Definition:

-

Center: Coordinates of the Heme Iron (

). -

Size:

Å (Sufficient to cover the access channel for the benzyl tail).

-

Phase 3: The Docking Workflow (AutoDock Vina)

Figure 1: Decision-tree workflow for CYP51 docking. The "Mechanistic Check" (Red Diamond) is the critical quality control step ensuring the triazole-iron interaction is physically realistic.

Data Analysis & Interpretation

Binding Energy Benchmarks

When docking this compound, compare your results against these standard reference values. A valid docking run should fall within the "Expected" range.

| Ligand | Target | Binding Energy ( | Key Interaction Check |

| This compound | CYP51 | -7.5 to -9.2 kcal/mol | N4-Fe Distance < 2.5 Å |

| Fluconazole (Control) | CYP51 | -8.5 to -10.5 kcal/mol | Heme coordination + Water bridge |

| This compound | EGFR | -7.0 to -8.5 kcal/mol | H-bond with Met793 (Hinge) |

Interaction Profiling (The "Why" it binds)

Successful docking of this molecule relies on three distinct interaction zones:

-

The Anchor (Triazole): The N4 nitrogen must face the Heme Iron.[1] If the N1 or N2 is facing the iron, the pose is an artifact.

-

The Linker (Acetate): The carbonyl oxygen often acts as a Hydrogen Bond Acceptor for Tyr118 or similar polar residues in the channel.

-

The Tail (Benzyl): This hydrophobic group should orient towards the hydrophobic access channel (lined by Phe/Leu residues), stabilizing the complex via

-

Figure 2: Mechanistic interaction map for this compound within the CYP51 active site.

Troubleshooting & Optimization (Self-Validation)

-

Issue: The triazole ring is flipping, and N4 is not coordinating with Iron.

-

Solution: Use a "constraint" or "bias" during docking if your software supports it (e.g., Gold or Glide). For AutoDock Vina, you may need to manually inspect the top 10 poses, not just the top 1. The lowest energy pose is not always the bioactive one if the metal parameterization is weak.

-

-

Issue: Positive Binding Energy.

-

Solution: Check for steric clashes. The benzyl group might be colliding with the Heme porphyrin ring. Refine the ligand geometry (Planarity of the benzyl ring is essential).

-

References

-

PDB Entry 5V5Z: Crystal structure of C. albicans CYP51 in complex with VT-1161. RCSB Protein Data Bank. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

-

Sheng, C., et al. (2015). Structure-based optimization of azole antifungal agents for the treatment of fungal infections. Journal of Medicinal Chemistry (Example of Triazole-Heme interaction mechanics). [Link]

-

Lass-Flörl, C. (2011). Triazole antifungal agents in invasive fungal infections: a comparative review. Drugs.[1][2][3][4][5][6][7][8][9][10] [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. ijmtlm.org [ijmtlm.org]

- 3. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 4. In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cal-tek.eu [cal-tek.eu]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. ijcrcps.com [ijcrcps.com]

- 8. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journalijsra.com [journalijsra.com]

- 10. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]

Application Note: Benzyl 1H-1,2,4-triazol-1-ylacetate in Antifungal Research

Abstract

This application note details the technical utility of Benzyl 1H-1,2,4-triazol-1-ylacetate within the antifungal drug discovery pipeline. While the ester itself exhibits baseline antimicrobial properties, its primary value lies as a versatile precursor for synthesizing high-potency 1,2,4-triazole-3-thiol or hydrazide-hydrazone (Schiff base) derivatives. This guide provides validated protocols for its chemical derivatization, in vitro susceptibility testing (CLSI M27-A3 standards), and mechanistic validation via CYP51 (lanosterol 14

Introduction & Chemical Context

The 1,2,4-triazole ring is the pharmacophore backbone of systemic antifungals (e.g., Fluconazole, Voriconazole).[1] These agents function by inhibiting CYP51 , a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungal membranes.

This compound serves as a critical "linker" molecule in Structure-Activity Relationship (SAR) studies.

-

The Triazole Moiety: The N-4 nitrogen binds to the heme iron of CYP51, blocking substrate oxidation.

-

The Benzyl Ester Group: Provides a lipophilic handle that mimics the hydrophobic access channel of the enzyme. Crucially, the ester functionality allows for rapid conversion into acid hydrazides , which are subsequently derivatized into Schiff bases—a structural class known for superior binding affinity and reduced resistance profiles compared to first-generation azoles.

Workflow Visualization: From Scaffold to Lead

Figure 1: The strategic pipeline transforming the benzyl ester scaffold into bioactive antifungal candidates.

Protocol A: Chemical Derivatization (Hydrazide Route)

Objective: Convert the benzyl ester into a reactive hydrazide intermediate to generate a library of antifungal candidates. Rationale: The ester group is relatively passive; converting it to a hydrazide allows the introduction of variable aromatic rings (via Schiff base formation) to probe the hydrophobic pocket of CYP51.

Materials

-

This compound (Starting material)

-

Hydrazine hydrate (99%)

-

Ethanol (Absolute)

-

Substituted Benzaldehydes (for subsequent Schiff base step)

Procedure

-

Solubilization: Dissolve 0.01 mol of this compound in 30 mL of absolute ethanol.

-

Hydrazinolysis: Add 0.02 mol of hydrazine hydrate dropwise under constant stirring.

-

Reflux: Reflux the reaction mixture at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).

-

Precipitation: Cool the mixture to room temperature. Pour onto crushed ice. The solid acid hydrazide will precipitate.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Library Generation (Schiff Bases):

-

Take the purified hydrazide (0.001 mol) in ethanol.

-

Add an equimolar amount of a substituted benzaldehyde (e.g., 2,4-difluorobenzaldehyde for high potency).

-

Reflux for 6–8 hours with a catalytic amount of glacial acetic acid.

-

Isolate the final product (Schiff base) for biological testing.

-

Protocol B: In Vitro Antifungal Susceptibility (CLSI M27-A3)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against Candida spp. Standard: Adheres to CLSI M27-A3 guidelines (Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts).

Materials

-